2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
Description
The compound 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one hydrochloride is a bicyclic heterocyclic molecule featuring an imidazo-pyrazine core substituted with a 4-fluoro-3-methylphenyl group. Its hydrochloride salt form enhances solubility for pharmacological applications. This compound shares structural motifs with several imidazo-pyrazine/pyridine derivatives, which are explored for diverse biological activities, including anti-inflammatory, CNS modulation, and enzyme inhibition .
Properties
Molecular Formula |
C13H17ClFN3O |
|---|---|
Molecular Weight |
285.74 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c1-9-6-10(2-3-12(9)14)17-8-11-7-15-4-5-16(11)13(17)18;/h2-3,6,11,15H,4-5,7-8H2,1H3;1H |
InChI Key |
HYHHZYFNKIOLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3CNCCN3C2=O)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and appropriate amines.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.
Cyclization: The intermediate undergoes cyclization to form the imidazo[1,5-a]pyrazine core.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to improve reaction efficiency.
Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyrazines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling pathways.
Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- Core : Hexahydroimidazo[1,5-a]pyrazin-3-one (fully saturated bicyclic system).
- Substituents :
- 2-position: 4-Fluoro-3-methylphenyl group.
- Hydrochloride counterion.
Comparison with Analogous Compounds:
Pharmacological Activity Comparison
Target Compound:
- Reported Activity: Intermediate in antimalarial drug synthesis ().
Analogs and Their Activities:
Flecainide Related Compound A :
- Role: Impurity in flecainide (antiarrhythmic drug).
- Structural Impact: Trifluoroethoxy groups enhance lipophilicity and metabolic stability compared to the target compound’s fluorophenyl group .
- Activities: Anti-inflammatory, coronary dilator, and CNS depressant.
- Comparison: The target compound’s 4-fluoro-3-methylphenyl group may improve target binding specificity over simpler alkyl substituents .
- Activities: Anti-inflammatory and CNS depressant.
- Substituent Impact: Aryl groups at the 2-position (e.g., fluorophenyl) may enhance potency compared to alkyl substituents .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
The compound 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is a novel heterocyclic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of fluorine and the unique imidazo[1,5-a]pyrazin moiety suggest potential interactions with various biological targets.
Anticancer Activity
Studies have indicated that related fluorinated compounds exhibit antiproliferative activity against cancer cells. For instance, fluorinated benzothiazoles have shown significant efficacy in inducing CYP1A1 expression and binding to macromolecules in sensitive human cancer cells. This mechanism is crucial for their anticancer properties as it leads to DNA adduct formation and subsequent cell death in sensitive cell lines .
Enzyme Inhibition
Research on similar piperidine derivatives has demonstrated their ability to inhibit key enzymes such as α-glucosidase and cholinesterases , which are implicated in glucose metabolism and neurodegenerative diseases. The compound's structural features may confer similar inhibitory properties, making it a candidate for further investigation in metabolic disorders .
The biological activity of 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one is thought to involve:
- Metabolic Activation : The compound may undergo metabolic transformation to reactive intermediates that can interact with cellular macromolecules.
- Covalent Binding : Similar compounds have shown the ability to form covalent bonds with proteins and nucleic acids, leading to altered cellular functions.
- Gene Expression Modulation : Induction of specific cytochrome P450 enzymes (such as CYP1A1) has been observed in related compounds, suggesting a potential for gene expression modulation .
Study 1: Antiproliferative Effects
A study investigating the effects of fluorinated compounds on cancer cell lines revealed that certain derivatives led to significant reductions in cell viability through mechanisms involving metabolic activation and subsequent DNA damage. While this study did not directly test our compound of interest, it provides a framework for understanding its potential anticancer properties.
Study 2: Enzyme Inhibition
Another research effort focused on piperidine derivatives demonstrated their capacity to inhibit α-glucosidase effectively. The study utilized kinetic assays to elucidate the mechanism of inhibition and highlighted structure-activity relationships that could inform future modifications of our target compound for enhanced efficacy against similar enzymes .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
